
6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-(2,2-Difluoroethoxy)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a 2,2-difluoroethoxy group at the 6-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the 2,2-difluoroethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, and the 2,2-difluoroethoxy group could influence its polarity and boiling point .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- Ring Transformations: 6-substituted derivatives of 2-halogenopyridines, including 4-amino-2-methylpyrimidine, undergo ring transformations involving meta-rearrangement and conversions (Hertog, Plas, Pieterse, & Streef, 2010).
- Amination Processes: Amination of dibromopyridines, including the formation of 4-amino-2-methylpyrimidine, demonstrates the influence of substituents on reaction outcomes (Streef & Hertog, 2010).
- Synthesis of Aryloxy Derivatives: Synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, through reactions of related pyrimidines with phenols, highlights diverse chemical properties (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Crystallography and Molecular Structure
- Crystallographic Analysis: Studies on compounds like 5-bromo-2-chloro-6-methylpyrimidin-4-amine reveal insights into molecular structures and intermolecular interactions, aiding in understanding the chemical behavior of pyrimidines (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Fluorous Synthesis
- Fluorous Chain Utilization: In fluorous synthesis, disubstituted pyrimidines, including derivatives of 6-methylpyrimidine, demonstrate the use of fluorous chains for purification and reaction facilitation, representing an innovative approach in organic synthesis (Zhang, 2003).
Quantum Chemical Insights
- Theoretical Chemical Analysis: Quantum chemical studies on arylsulfonylated 2-amino-6-methylpyrimidin derivatives provide insights into non-covalent interactions and structural stabilities, contributing to a deeper understanding of the electronic properties of pyrimidines (Ali, Kuznetsov, Ashfaq, Tahir, Khalid, Imran, & Irfan, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended application. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
6-(2,2-difluoroethoxy)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(10)2-7(12-4)13-3-5(8)9/h2,5H,3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRXXDNEOHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)
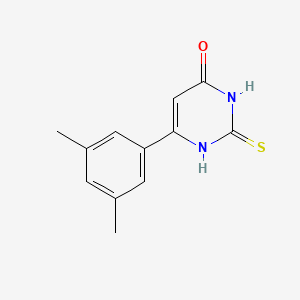
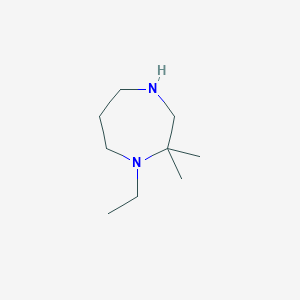
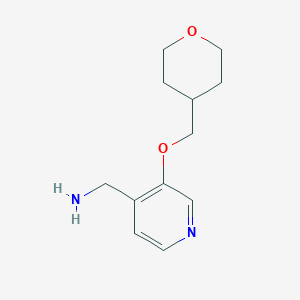
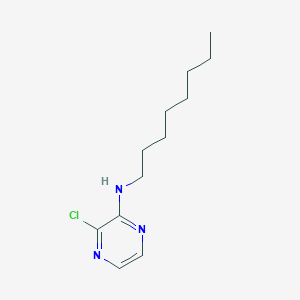


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)
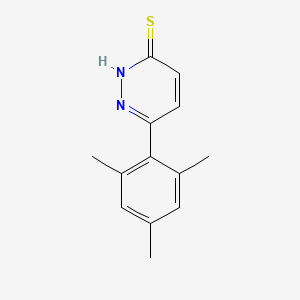
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)